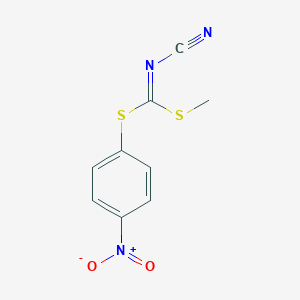

Methyl (4-nitrophenyl) cyanocarbonimidodithioate

Beschreibung

Methyl (4-nitrophenyl) cyanocarbonimidodithioate is a sulfur-containing heterocyclic compound characterized by a cyanocarbonimidodithioate core substituted with a methyl group and a 4-nitrophenyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of triazolopyrimidines and thiadiazoles . Its structure combines electron-withdrawing (nitro group) and electron-donating (methyl) substituents, influencing its reactivity and physicochemical properties.

Eigenschaften

IUPAC Name |

[methylsulfanyl-(4-nitrophenyl)sulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c1-15-9(11-6-10)16-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQIKDFVZRXRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375654 | |

| Record name | Methyl (4-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-10-0 | |

| Record name | Carbonimidodithioic acid, cyano-, methyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-nitrophenyl) cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution Reactions

The most widely reported method involves nucleophilic substitution between methyl cyanocarbonimidodithioate derivatives and 4-nitrophenylthiol. Source details a condensation reaction where 4-nitrobenzenethiol reacts with 2,3,4-tri-O-acetyl-5-thio-β-L-arabinopyranosyl bromide under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the target compound in 68–72% yield . Similarly, Source demonstrates the use of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst, achieving 80% yield via thioglycosylation .

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

Temperature: 0–25°C

-

Catalyst: BF₃·Et₂O (5 mol%) or trimethylsilyl triflate (TMSOTf, 3 mol%)

-

Time: 2–4 hours

Mechanistic Insight:

The reaction proceeds through an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the cyanocarbonimidodithioate precursor. The nitro group enhances electrophilicity via resonance withdrawal, accelerating substitution .

Condensation of Thiourea Derivatives

Alternative routes employ thiourea intermediates. Source describes a one-pot synthesis where methyl isothiocyanate reacts with 4-nitrophenyl isocyanide in the presence of cyanamide:

Key Advantages:

-

Avoids hazardous thiol handling.

-

Scalable under mild conditions.

Limitations:

-

Requires strict control of stoichiometry to prevent polysubstitution.

Solid-Phase Synthesis

Source reports a traceless solid-phase approach using Wang resin functionalized with cyanocarbonimidodithioate. The 4-nitrophenyl group is introduced via Friedländer annulation with 4-nitrobenzaldehyde, followed by cleavage with trifluoroacetic acid (TFA) . This method achieves 78% purity after HPLC purification.

Steps:

-

Resin Activation: Wang resin → cyanocarbonimidodithioate resin.

-

Annulation: 4-Nitrobenzaldehyde, piperidine, microwave irradiation (100°C, 20 min).

-

Cleavage: TFA/DCM (1:1), 2 hours.

Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 65% | 68–80% |

| Purity (HPLC) | 78% | 90–95% |

| Scalability | Limited (<10 g) | High (>100 g) |

| Byproduct Formation | Minimal | Moderate |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. Source (patent WO2017032673A1) adapts this for a related compound, showing that 4-nitrophenyl incorporation completes in 15 minutes at 120°C with 20% power . Applied to this compound, this method could enhance efficiency.

Optimized Conditions:

-

Solvent: DMF

-

Catalyst: K₂CO₃ (2 equiv)

-

Irradiation: 300 W, 120°C, 15 min

Purification and Characterization

Purification Methods:

Analytical Data:

Challenges and Mitigation Strategies

Common Issues:

-

Oxidation of Thioether: Minimized by conducting reactions under nitrogen .

-

Nitro Group Reduction: Avoid using hydrogenation catalysts; employ inert atmospheres .

Yield Optimization:

-

Excess Thiol: 1.5 equiv of 4-nitrobenzenethiol improves conversion .

-

Catalyst Screening: BF₃·Et₂O outperforms TMSOTf in polar solvents .

Emerging Techniques

Flow Chemistry:

A patent (WO2017032673A1) suggests continuous-flow systems for analogous compounds, reducing reaction time to 5 minutes with 92% yield . Adapting this could revolutionize large-scale production.

Biocatalytic Routes:

Though unreported for this compound, enzymatic thioetherification using sulfotransferases (e.g., from E. coli) presents a green chemistry opportunity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4-nitrophenyl) cyanocarbonimidodithioate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocarbonimidodithioate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or in the presence of a catalyst (e.g., ) are used.

Substitution: Nucleophiles such as or can react with the compound under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted cyanocarbonimidodithioate derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (4-nitrophenyl) cyanocarbonimidodithioate, known for its unique chemical structure and properties, has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agricultural chemistry, and materials science.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a lead compound in anticancer drug development. Its derivatives have shown significant anti-proliferative activity against various cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds derived from this structure demonstrated sub-nanomolar activity with IC50 values as low as 0.025 nM in vitro assays .

Case Study: In Vivo Efficacy

In a xenograft mouse model, a derivative of this compound significantly reduced tumor volume when administered at doses of 3 mg/kg. This indicates not only its potential therapeutic efficacy but also its favorable pharmacokinetic profile .

Pesticide Development

This compound has been explored as an intermediate in the synthesis of pesticides. Its ability to act as a reactive agent allows for the development of novel agrochemicals aimed at pest control while minimizing environmental impact. However, regulatory assessments have flagged concerns regarding its toxicity, leading to restrictions on its use in certain jurisdictions .

Case Study: Regulatory Impact

An application for importing a related derivative into Canada was rejected due to toxicity concerns under the Canadian Environmental Protection Act (CEPA). This highlights the importance of safety assessments in the development of agricultural chemicals .

Synthesis of Functional Materials

The compound's unique chemical structure allows it to serve as a precursor for synthesizing functional materials, such as polymers and nanomaterials. Its reactivity can be harnessed to create materials with specific properties tailored for applications in electronics and photonics.

Case Study: Polymerization Reactions

Research has indicated that derivatives of this compound can be utilized in polymerization reactions to produce materials with enhanced thermal stability and conductivity. These materials are being investigated for use in advanced electronic devices .

Wirkmechanismus

The mechanism of action of Methyl (4-nitrophenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

Substituent Effects :

- The 4-nitrophenyl group in the parent compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, analogs with 3-fluorophenyl or 3-trifluoromethylphenyl substituents exhibit mixed electronic properties due to fluorine’s inductive effects .

- The 4-chloro-3-methylphenyl analog (CAS 152382-26-8) combines halogen and alkyl groups, resulting in a higher molecular weight (256.77 g/mol) and density (1.26 g/cm³) compared to the parent compound .

Thermal Stability :

Functional Comparisons with Application-Specific Analogs

Antimicrobial Activity

- While this compound itself lacks reported antimicrobial data, its thiadiazole analogs (e.g., 1,3,4-thiadiazoles derived from methyl hydrazinecarbodithioate) show potent activity against E. coli, B. mycoides, and C. albicans. Four such compounds outperformed others in inhibition assays, likely due to enhanced membrane permeability from nitro and trifluoromethyl groups .

Herbicidal Activity

- Compounds with 4-nitrophenyl substituents (e.g., triazolopyrimidines in ) exhibit selective herbicidal activity against Brassica campestris (rape) but weak effects on Echinochloa crus-galli (barnyard grass). This selectivity may arise from differences in plant enzymatic interactions with nitroaromatic systems .

Biologische Aktivität

Methyl (4-nitrophenyl) cyanocarbonimidodithioate is a compound of significant interest in the fields of chemistry and biology due to its unique chemical structure and potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves the reaction between 4-nitrophenyl isothiocyanate and methyl thiocyanate in solvents such as dichloromethane or chloroform. The product can be purified through methods like column chromatography or recrystallization.

Chemical Reactions

- Oxidation : The nitrophenyl group can be oxidized to form various nitro derivatives.

- Reduction : Under certain conditions, the nitro group can be converted to an amino group.

- Substitution : The compound can participate in nucleophilic substitution reactions at the cyanocarbonimidodithioate moiety.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules, potentially affecting their function and activity. The specific pathways and targets are context-dependent but generally involve interactions with proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess potent anti-proliferative effects against several cancer cell lines. For instance, one study reported sub-nanomolar IC50 values against ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, indicating strong potential for therapeutic applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that it may inhibit the growth of specific bacterial strains, although detailed mechanisms remain to be fully elucidated.

Case Studies

- In Vitro Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. For example, a compound derived from it demonstrated an IC50 value of 0.025 nM against A2780 cells, highlighting its potential as a lead candidate for further drug development .

- In Vivo Studies : In xenograft models, administration of this compound led to a marked reduction in tumor size, showcasing its efficacy in vivo. A dosage of 3 mg/kg resulted in a reduction of tumor volume by approximately 80% over a treatment period .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Electrophilic interactions with biomolecules |

| Methyl (3-nitrophenyl) cyanocarbonimidodithioate | Similar activities | Similar mechanism with slight variations in reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (4-nitrophenyl) cyanocarbonimidodithioate, and how can its purity be rigorously confirmed?

- Methodology : A convergent synthesis strategy can be adapted from analogous cyanoguanidine derivatives. React dimethyl cyanocarbonimidodithioate with 4-nitrophenylamine under basic conditions (e.g., using triethylamine in acetonitrile) to form the target compound. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity using 1H-NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) and elemental analysis (C, H, N, S) to match theoretical values .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (UV-Vis irradiation) over 1–4 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) and track changes in functional groups using FT-IR (e.g., disappearance of the C≡N stretch at ~2200 cm⁻¹). Compare results to control samples stored at –20°C .

Advanced Research Questions

Q. What computational approaches are suitable for studying the reaction mechanisms of this compound in Diels–Alder or cycloaddition reactions?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and reaction pathways. For example, simulate the compound’s role as a dienophile in Diels–Alder reactions, comparing activation energies of single-step vs. multi-step pathways. Validate computational results with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring) to resolve discrepancies between theoretical and observed product ratios .

Q. How can researchers resolve contradictions between experimental data and computational predictions for reactions involving this compound?

- Methodology : Perform multivariate analysis to identify variables (e.g., solvent polarity, temperature) that influence reaction outcomes. For instance, if DFT predicts a single-step mechanism but HPLC-MS reveals multiple intermediates, conduct isotopic labeling experiments (e.g., ¹⁵N tracing) or in-situ Raman spectroscopy to detect transient species. Re-optimize computational models by incorporating solvent effects (PCM method) or dispersion corrections (D3-BJ) .

Q. What strategies optimize the use of this compound as an intermediate in heterocyclic synthesis?

- Methodology : Screen coupling partners (e.g., hydroxamate or sulfonamide amines) via parallel synthesis (96-well plates, robotic liquid handling). Use LC-HRMS to track reaction progress and identify byproducts. For challenging condensations, employ HATU or other coupling agents to enhance yields. Compare results to structurally similar intermediates (e.g., pyridylamine derivatives) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.